N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H22FN9OS and its molecular weight is 467.53. The purity is usually 95%.
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Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
A study conducted by Başoğlu et al. (2013) explores the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties. The research investigates the antimicrobial, antilipase, and antiurease activities of these compounds, highlighting the potential for developing novel antibacterial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Mycobacterium tuberculosis GyrB Inhibitors
In a related study, Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as novel Mycobacterium tuberculosis GyrB inhibitors. This work emphasizes the role of molecular hybridization in the development of potent antituberculosis agents, offering insights into combating tuberculosis through novel therapeutic targets (Jeankumar et al., 2013).
Synthesis of Novel Benzodifuranyl and Antitumor Agents
A study by Abu‐Hashem et al. (2020) focuses on the synthesis of novel compounds derived from visnaginone and khellinone, assessing their anti-inflammatory and analgesic activities. The compounds exhibit significant inhibitory activity on COX-2 selectivity, demonstrating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Activity of Pyrimidinyl Pyrazole Derivatives
Naito et al. (2005) synthesized a series of novel compounds with potential antitumor activity. The study evaluates the cytotoxic activity of these compounds against various tumor cell lines, identifying promising candidates for further investigation as antitumor agents (Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, & Ejima, 2005).
Insecticidal Assessment Against Cotton Leafworm
Fadda et al. (2017) explore the synthesis of innovative heterocycles incorporating a thiadiazole moiety and assess their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research highlights the potential application of these compounds in agricultural pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
It’s known that similar compounds can affect a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways could potentially include a variety of cellular responses, depending on the specific targets and mode of action of the compound.
Result of Action
Given the diverse biological activities of similar compounds , it’s likely that this compound could induce a variety of molecular and cellular responses.
Properties
IUPAC Name |
N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN9OS/c1-14-18(33-28-27-14)21(32)23-6-7-31-20-17(12-26-31)19(24-13-25-20)30-10-8-29(9-11-30)16-4-2-15(22)3-5-16/h2-5,12-13H,6-11H2,1H3,(H,23,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKAIXJTLISCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN9OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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